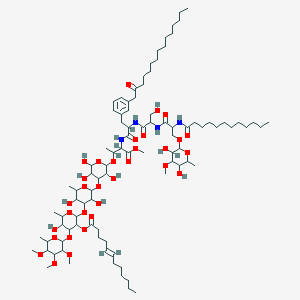
Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)-” is a chemical compound with the molecular formula C13H14N2O3S . It is also known as N-(4-Amino-2-phenoxyphenyl)methanesulfonamide .
Molecular Structure Analysis
The molecular structure of “Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)-” consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)-” is practically insoluble in water (<0.02 mg/mL) . This poor aqueous solubility may lead to low bioavailability .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Synthesis and Structural Analysis
N-(2-Phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was synthesized via Sonogashira cross-coupling, demonstrating the compound's ability to undergo targeted chemical modifications. This synthesis process was characterized through various spectral techniques, highlighting the compound's potential as a building block in chemical synthesis (Durgadas et al., 2012).
Analyzing Molecular Structure
The molecular structure and proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide were explored using quantum-chemical calculations and IR spectroscopy. This research provides insights into the molecule's conformers and its potential interactions in biological systems (Oznobikhina et al., 2009).
Potential Biological Applications
Antiviral and Anticancer Activity
Compounds derived from N-(4-nitro-2-phenoxyphenyl)-methanesulfonamide were synthesized and evaluated for their antiviral and anticancer properties. Although no significant anticancer activity was observed, certain derivatives demonstrated potential as antiviral agents against HIV and other viruses, marking them as candidates for further drug development (Karakuş et al., 2009).
Chemical and Physical Properties Analysis
Spectroscopic and Theoretical Studies
Dofetilide, a molecule containing the methanesulfonamide group, was subject to a comprehensive study combining experimental spectroscopy and theoretical calculations. This research offers detailed insights into the molecule's vibrational characteristics and electrostatic potential, which are crucial for understanding its interactions and reactivity (Szabó et al., 2008).
Quantum-Chemical Calculation for Antioxidant Activity
Theoretical calculations applied to N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds aimed at predicting their optimized state and molecular orbitals involved in spectrum formation. This research sheds light on the compound's potential antioxidant activity, demonstrating the application of computational chemistry in evaluating biological activity (Xue et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
N-(4-amino-2-phenoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-19(16,17)15-12-8-7-10(14)9-13(12)18-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLBGXWXHOCLMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444130 |
Source


|
| Record name | Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-phenoxyphenyl)methanesulfonamide | |
CAS RN |
51765-60-7 |
Source


|
| Record name | Methanesulfonamide, N-(4-amino-2-phenoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)

![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)







